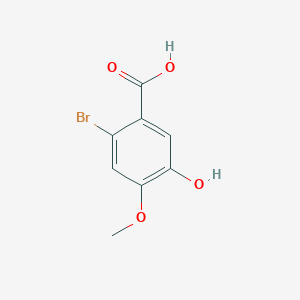

2-Bromo-5-hydroxy-4-methoxybenzoic acid

概要

説明

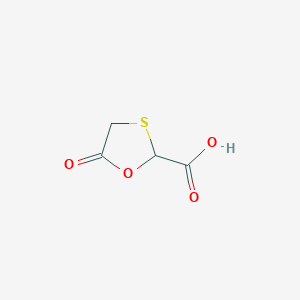

2-Bromo-5-hydroxy-4-methoxybenzoic acid is a brominated aromatic compound with potential interest in various chemical and pharmaceutical fields due to its unique structure, incorporating bromo, hydroxy, and methoxy groups attached to a benzoic acid core. Such compounds are often investigated for their reactivity, potential as intermediates in organic synthesis, and their physicochemical properties.

Synthesis Analysis

Synthesis of related brominated aromatic compounds typically involves halogenation, methoxylation, and carboxylation reactions. For instance, synthesis approaches for similar compounds have involved starting from simpler aromatic acids or esters, followed by sequential introduction of the functional groups through reactions like bromination, methoxylation, and hydroxylation, achieving high purity and yields under optimized conditions (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by X-ray crystallography, which can reveal the arrangement of the bromo, hydroxy, and methoxy groups relative to the benzoic acid core. These structures often display specific intermolecular interactions, such as hydrogen bonding and halogen...halogen interactions, contributing to their stability and reactivity (Pablo A. Raffo et al., 2016).

科学的研究の応用

2-Bromo-5-hydroxy-4-methoxybenzoic acid was isolated from the red alga Rhodomela confervoides, along with other bromophenol derivatives. These compounds were studied for their potential activity against human cancer cell lines and microorganisms, although they were found to be inactive in these respects (Zhao et al., 2004).

The synthesis of methyl 4-Bromo-2-methoxybenzoate, a compound related to this compound, was explored, providing insights into the methods used for creating such brominated phenolic compounds (Chen Bing-he, 2008).

Another study synthesized 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid. This process involves methoxylation steps similar to those used in the synthesis of related bromo-methoxybenzoic acids (Wang Yu, 2008).

Research on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, which includes derivatives similar to this compound, revealed properties useful for photodynamic therapy applications in treating cancer (Pişkin et al., 2020).

Another relevant study is the encapsulation of flavor molecules such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide for controlled release. This research indicates the potential use of similar compounds in food science and technology (Hong et al., 2008).

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-Bromo-5-hydroxy-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are typically characterized by the compound’s ability to modulate the activity of these enzymes, either by inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to alterations in gene expression related to cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in changes in gene expression and subsequent cellular responses. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause sustained alterations in cellular functions, such as prolonged activation of stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities. These metabolic pathways can influence the overall effect of the compound on cellular functions and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, and once inside, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for its biochemical activity and localization .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial functions and oxidative stress responses .

特性

IUPAC Name |

2-bromo-5-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHWIPQTBHQOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)

![4-[(4S,5R)-5-(3,4-dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol](/img/structure/B1148670.png)

![3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148683.png)